molecular formula C16H15N3O2 B2712491 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide CAS No. 2034404-60-7

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

Cat. No.: B2712491
CAS No.: 2034404-60-7
M. Wt: 281.315
InChI Key: HUSLTBUXAQCECO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide” involves the use of 1,3-dipolar cycloaddition of bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .

Scientific Research Applications

Antiallergic Activity

Studies on antiallergic agents reveal that certain derivatives related to the chemical structure of interest have shown promising antiallergic activities. For instance, derivatives such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines have been synthesized and demonstrated significant antiallergic activity in animal models. These compounds, especially those bearing an alkyl group at specific positions, were found to be significantly more potent than disodium cromoglycate, a standard antiallergic medication. Such findings underscore the potential of structurally related compounds in the development of new antiallergic medications (A. Nohara et al., 1985).

Heterocyclic Synthesis

The compound's framework is conducive to synthesizing a wide range of heterocyclic compounds, which are crucial in medicinal chemistry. For example, reactions involving the synthesis of pyrazolo[1,5-a]pyrimidines and other pyrazole-based heterocycles have been extensively studied, highlighting the versatility of similar structures in generating biologically relevant molecules. These synthetic pathways provide a foundation for developing novel therapeutic agents with varied biological activities (İ. Yıldırım et al., 2005).

Anticancer and Anti-inflammatory Applications

The chemical scaffold of interest is also pertinent to the synthesis of compounds with potential anticancer and anti-inflammatory properties. Research into structurally related pyrazolopyrimidines has yielded novel derivatives exhibiting significant anticancer and anti-5-lipoxygenase activities. These activities are crucial for developing new treatments for cancer and inflammatory diseases, demonstrating the compound's relevance in synthesizing biologically active agents (A. Rahmouni et al., 2016).

Antimicrobial Activity

Additionally, the structural motif is instrumental in creating new antimicrobial agents. For instance, compounds synthesized from benzofuran moieties have shown promising in vitro antibacterial activity. This indicates the potential for the chemical structure and its derivatives to contribute to the development of new antimicrobial drugs, addressing the urgent need for novel therapeutics against resistant microbial strains (M. Idrees et al., 2020).

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,9,12H,6,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLTBUXAQCECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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